4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
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Description
4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Synthesis Methods
Research on benzothiazoles, pyridines, and benzamides, akin to the core structure of the mentioned compound, highlights the diverse synthetic routes and chemical properties of these classes. The chemistry of benzothiazoles and pyridines involves exploring their potential as ligands for complex compounds, owing to their spectroscopic properties, structures, and biological activities (Boča, Jameson, & Linert, 2011). Similarly, benzamides have been studied for their pharmacological properties, including their role in drug design due to their ability to interact with biological systems through specific pharmacophoric substituents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Biological and Medicinal Applications
Benzothiazoles, pyridines, and benzamides, by extension, demonstrate significant biological and medicinal potentials. Their applications range from acting as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes in biological systems (Jindal & Kaur, 2021), to their utilization in drug design targeting central nervous system disorders, showcasing the versatility of these compounds in addressing diverse health issues (Saganuwan, 2017).
The review on the degradation of acetaminophen by advanced oxidation process, while not directly related, illustrates the broader context in which similar compounds can be studied for their environmental impact and biotoxicity, providing insights into the safe handling and disposal of chemical substances (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-16(2)33(29,30)19-9-7-18(8-10-19)23(28)27(15-17-11-13-25-14-12-17)24-26-22-20(31-3)5-4-6-21(22)32-24/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIRPAKUEVBCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.